N-[2-(diethylamino)ethyl]-4-fluorobenzamide

Catalog No.
S1544326
CAS No.
120690-13-3
M.F
C13H19FN2O
M. Wt
238.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(diethylamino)ethyl]-4-fluorobenzamide

CAS Number

120690-13-3

Product Name

N-[2-(diethylamino)ethyl]-4-fluorobenzamide

IUPAC Name

N-[2-(diethylamino)ethyl]-4-fluorobenzamide

Molecular Formula

C13H19FN2O

Molecular Weight

238.3 g/mol

InChI

InChI=1S/C13H19FN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

OWIRSPMPEFMAHW-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)F

Synonyms

N-[2-(DiethylaMino)ethyl]-4-fluorobenzaMide, 97%

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)F

N-[2-(diethylamino)ethyl]-4-fluorobenzamide is an organic compound characterized by its molecular formula C13H19FN2OC_{13}H_{19}FN_2O. This compound features a fluorine atom at the para position of a benzamide structure, which significantly influences its chemical properties and biological activity. The presence of the diethylamino group enhances its solubility and potential interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

The synthesis of N-[2-(diethylamino)ethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-diethylaminoethylamine. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide, which promotes the formation of the amide bond. The reaction conditions usually involve solvents like dichloromethane or tetrahydrofuran at temperatures ranging from room temperature to 40°C, with a reaction time of 12 to 24 hours.

N-[2-(diethylamino)ethyl]-4-fluorobenzamide exhibits notable biological activity, primarily due to its ability to interact with various molecular targets. It has been studied for its potential as an antiarrhythmic agent and as a probe in receptor-ligand interaction studies. The compound can modulate the activity of ion channels and receptors, influencing cellular signaling pathways . Its unique structure allows it to act as an inhibitor of certain enzymes, contributing to its pharmacological profile.

The synthesis methods for N-[2-(diethylamino)ethyl]-4-fluorobenzamide can be categorized into laboratory-scale and industrial-scale processes:

  • Laboratory Scale: Typically involves the use of 4-fluorobenzoic acid and N,N-diethylaminoethylamine in the presence of coupling agents. Common solvents include dichloromethane and tetrahydrofuran.
  • Industrial Production: May utilize continuous flow reactors and automated systems to enhance efficiency and yield. The same fundamental reaction pathways are employed but optimized for larger scale production.

N-[2-(diethylamino)ethyl]-4-fluorobenzamide has several applications across various fields:

  • Medicinal Chemistry: Serves as a precursor for synthesizing pharmacologically active compounds, particularly those targeting arrhythmias.
  • Biological Research: Used in studies involving receptor-ligand interactions and biochemical assays.
  • Materials Science: Contributes to the development of novel materials with specific electronic and optical properties.

Research indicates that N-[2-(diethylamino)ethyl]-4-fluorobenzamide interacts with specific receptors and ion channels, modulating their activity. Such interactions are crucial for understanding its mechanism of action in biological systems. Studies have shown that compounds structurally similar to N-[2-(diethylamino)ethyl]-4-fluorobenzamide can differ significantly in their binding affinities and biological effects due to variations in their chemical structures .

Several compounds share structural similarities with N-[2-(diethylamino)ethyl]-4-fluorobenzamide, including:

Compound NameStructurePrimary Use
Procainamide4-amino-N-[2-(diethylamino)ethyl]benzamideAntiarrhythmic agent
LidocaineN1-(2,6-dimethylphenyl)-N2,N2-diethylglycinamideLocal anesthetic and antiarrhythmic agent
N-(2-Dimethylamino)Ethyl-4-FluorobenzamideSimilar structure with dimethyl instead of diethyl groupPET imaging probe for melanoma

Uniqueness

N-[2-(diethylamino)ethyl]-4-fluorobenzamide stands out due to the presence of the fluorine atom, which enhances its metabolic stability and binding affinity compared to similar compounds. This unique feature may improve its efficacy as a therapeutic agent and increase its utility in various scientific applications .

XLogP3

1.7

Dates

Last modified: 07-17-2023

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